molecular formula C6H12CaN2O4 B1583486 Calcium beta-alaninate CAS No. 36321-40-1

Calcium beta-alaninate

Cat. No.: B1583486
CAS No.: 36321-40-1
M. Wt: 216.25 g/mol
InChI Key: QRTVQUYKMVAQBJ-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of calcium beta-alaninate typically involves the reaction of beta-alanine with a calcium salt. One common method is to dissolve beta-alanine in water and then add a calcium chloride solution. The reaction proceeds as follows:

2 C3H7NO2+CaCl2Ca(C3H6NO2)2+2HCl\text{2 C}_3\text{H}_7\text{NO}_2 + \text{CaCl}_2 \rightarrow \text{Ca(C}_3\text{H}_6\text{NO}_2\text{)}_2 + 2 \text{HCl} 2 C3​H7​NO2​+CaCl2​→Ca(C3​H6​NO2​)2​+2HCl

This reaction results in the formation of this compound and hydrochloric acid. The product can be isolated by evaporating the water and recrystallizing the compound from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Calcium beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The amino group in beta-alanine can be oxidized to form corresponding oxo compounds.

    Reduction: The carboxylate group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted beta-alanine derivatives.

Scientific Research Applications

Calcium beta-alaninate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in muscle metabolism and as a potential supplement to enhance athletic performance.

    Medicine: Investigated for its potential use in the treatment of muscle fatigue and other metabolic disorders.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The primary mechanism of action of calcium beta-alaninate involves its role as a precursor for the synthesis of carnosine. Carnosine is a dipeptide composed of beta-alanine and histidine, which is stored in high concentrations in skeletal muscle and the brain. Carnosine acts as a buffer, reducing the acidity in muscles during high-intensity exercise, thereby delaying fatigue. Additionally, carnosine has antioxidant properties, protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Beta-alanine: The parent compound of calcium beta-alaninate, used as a dietary supplement to enhance athletic performance.

    Carnosine: A dipeptide composed of beta-alanine and histidine, known for its buffering and antioxidant properties.

    Calcium pantothenate: A calcium salt of pantothenic acid (vitamin B5), used as a dietary supplement and in the treatment of various metabolic disorders.

Uniqueness

This compound is unique in its ability to combine the properties of both calcium and beta-alanine. The presence of calcium enhances the stability and bioavailability of beta-alanine, making it a more effective supplement for enhancing muscle performance and reducing fatigue. Additionally, the compound’s ability to participate in various chemical reactions makes it a versatile precursor in organic synthesis.

Properties

IUPAC Name

calcium;3-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7NO2.Ca/c2*4-2-1-3(5)6;/h2*1-2,4H2,(H,5,6);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTVQUYKMVAQBJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)[O-].C(CN)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12CaN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-95-9 (Parent)
Record name Calcium beta-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036321401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70890834
Record name .beta.-Alanine, calcium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36321-40-1
Record name Calcium beta-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036321401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Alanine, calcium salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .beta.-Alanine, calcium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium di-β-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM BETA-ALANINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS9ZS53HBP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

reacting the beta-alanine and potassium sulfate mixture with calcium methoxide under substantially anhydrous conditions to form calcium beta alanate;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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